molecular formula C18H22N4O3S B6557742 ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate CAS No. 1040677-63-1

ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate

Cat. No.: B6557742
CAS No.: 1040677-63-1
M. Wt: 374.5 g/mol
InChI Key: BWGNFPWUJCEUHY-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group at position 1 and a 2-(phenylamino)-1,3-thiazol-4-yl acetyl moiety at position 4. The thiazole ring is a critical pharmacophore, often associated with bioactivity in medicinal chemistry, while the piperazine fragment enhances solubility and modulates receptor interactions. Structural characterization of related analogs (e.g., 3b in ) confirms the presence of key functional groups via $^1$H-NMR and $^{13}$C-NMR spectroscopy .

Properties

IUPAC Name

ethyl 4-[2-(2-anilino-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-2-25-18(24)22-10-8-21(9-11-22)16(23)12-15-13-26-17(20-15)19-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGNFPWUJCEUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate typically involves multi-step organic synthesis. The following is a commonly used route:

  • Formation of the thiazole ring: : The initial step involves synthesizing the thiazole ring by reacting thioamides with α-haloketones under acidic conditions.

  • Attachment of the phenylamino group: : The phenylamino group is introduced through a nucleophilic substitution reaction with the appropriate aniline derivative.

  • Formation of the acetyl piperazine moiety: : This involves the reaction of piperazine with an acetyl halide to form the acetyl derivative.

  • Esterification: : Finally, the ethyl ester is formed through esterification with ethanol and an acid catalyst.

Industrial Production Methods

On an industrial scale, the synthesis of this compound often involves automated and optimized processes to ensure high yield and purity. This might include the use of flow reactors for continuous synthesis, automated purification systems, and stringent quality control protocols.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The thiazole ring can undergo oxidation to form sulfoxides or sulfones, often using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Reduction reactions can target the nitro groups, converting them to amines using catalytic hydrogenation or other reducing agents like tin(II) chloride.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thiazole rings.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: : m-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, sodium hypochlorite.

  • Reduction: : Tin(II) chloride, catalytic hydrogenation (Pd/C), sodium borohydride.

  • Substitution: : Alkyl halides, sulfonic acids, acyl chlorides.

Major Products Formed from These Reactions

  • Oxidation: : Thiazole sulfoxides and sulfones.

  • Reduction: : Aminothiazole derivatives.

  • Substitution: : Various alkylated or acylated derivatives of the compound.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. Ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate has been studied for its potential effectiveness against various bacterial strains and fungi. For instance, studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger .

2. Anticancer Potential
Thiazole derivatives are also being explored for their anticancer properties. The compound's structure allows it to interact with specific cellular targets involved in cancer proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

3. Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways related to cancer and infectious diseases. Its structural components facilitate binding to active sites of enzymes, potentially leading to the development of new therapeutic agents .

Case Studies

Several studies have documented the applications of similar thiazole derivatives:

  • Antimicrobial Efficacy : A study highlighted the antimicrobial properties of various thiazole derivatives against E. coli and Staphylococcus aureus, demonstrating that modifications in the side chains can enhance activity .
  • Anticancer Activity : Another research paper reported that specific thiazole-containing compounds showed promising results in inhibiting cancer cell lines, suggesting a potential pathway for drug development targeting specific cancers .

Mechanism of Action

The mechanism by which ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate exerts its effects involves:

  • Molecular Targets: : Binding to specific enzymes or receptors, often inhibiting or modulating their activity.

  • Pathways Involved: : Disruption of metabolic pathways in microbial cells or modulation of signaling pathways in cancer cells.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for related piperazine-thiazole hybrids, such as photoredox-catalyzed imine carbamoylation () or nucleophilic substitution () .
  • Optimization Opportunities: Substituting the thiazole with oxadiazole () or modifying the phenylamino group () could enhance selectivity or potency.

Biological Activity

Ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate, a compound with significant structural complexity, has garnered attention for its diverse biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O2SC_{13}H_{14}N_2O_2S with a molecular weight of approximately 262.33 g/mol. The structure features a piperazine ring substituted with a thiazole moiety and an acetyl group, contributing to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole derivatives and piperazine. The synthetic route often includes the formation of the thiazole ring followed by acylation with ethyl acetate to yield the final product. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole rings exhibit antimicrobial properties. For instance, derivatives similar to ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazine have shown efficacy against various bacterial strains. A comparative analysis indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .

Anticancer Properties

The anticancer potential of thiazole-based compounds has been extensively researched. Ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazine has been evaluated for its cytotoxic effects on cancer cell lines such as Jurkat and HT-29. In vitro studies revealed that this compound exhibits significant antiproliferative effects, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Reference
Ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazineJurkat<10
DoxorubicinJurkat~8
Compound X (control)Jurkat>20

Anticonvulsant Activity

Thiazole derivatives have also been investigated for anticonvulsant activity. The structural features of ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazine suggest potential efficacy in modulating neuronal excitability. Experimental data indicate that similar compounds can significantly reduce seizure activity in animal models .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the phenyl ring enhanced antibacterial activity, supporting the hypothesis that structural diversity influences efficacy .
  • Anticancer Evaluation : A recent investigation focused on the cytotoxic effects of various thiazole-containing compounds on human cancer cell lines. Ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazine was among those tested, showing promising results in inhibiting cell proliferation through apoptosis induction .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate?

  • Methodology : The synthesis typically involves multi-step reactions:

Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine derivatives to form pyrazole intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) .

Piperazine Functionalization : The piperazine ring is introduced via nucleophilic substitution or coupling reactions. For example, 1-(4-fluorobenzyl)piperazine derivatives are synthesized using DCM as a solvent and diisopropylethylamine as a base .

Acetylation : The thiazole-acetyl group is added using chloroacetyl chloride or similar reagents under reflux conditions .

  • Purification : Column chromatography (e.g., silica gel with EtOAC/MeOH) or crystallization (e.g., Et₂O) is employed for isolation .

Q. How is the compound characterized to confirm its structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, distinguishing aromatic (δ 6.5–8.5 ppm) and piperazine (δ 2.5–4.0 ppm) signals .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 342.4353 for C₁₉H₂₆N₄O₂) .
  • IR Spectroscopy : Confirms carbonyl (1700–1750 cm⁻¹) and thiazole (1600–1650 cm⁻¹) groups .

Q. What safety precautions are critical during handling?

  • Hazard Mitigation :

  • Skin/Eye Protection : Use nitrile gloves and goggles due to skin/eye irritation risks .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic vapors (e.g., DCM) .
  • First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed?

  • Optimization Strategies :

  • Catalyst Screening : Use Pd-catalyzed cross-coupling for C–N bond formation to enhance efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .
  • Temperature Control : Reflux at 80–100°C for 4–5 hours ensures completion, monitored via TLC .
    • Example : A 58% yield was achieved using Si-Trisamine column chromatography after Boc-deprotection .

Q. How to resolve contradictions in spectral data for hydrolysis products?

  • Case Study : Hydrolysis of the ethyl ester group may yield carboxylic acid derivatives. Contradictions in 1^1H NMR (e.g., unexpected δ 12 ppm signals) can arise from incomplete hydrolysis or side reactions.
  • Resolution :

pH-Dependent Analysis : Compare solubility in acidic vs. basic conditions to differentiate ester and acid forms .

LC-MS : Quantify hydrolyzed vs. intact species using reverse-phase columns (C18) and mobile phases with 0.1% formic acid .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • In Silico Tools :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., tyrosine kinases) using PDB structures .
  • ADMET Prediction : SwissADME evaluates bioavailability, BBB permeability, and CYP450 inhibition .
    • Validation : Correlate docking scores (e.g., binding affinity ≤ -8.0 kcal/mol) with in vitro enzyme inhibition assays .

Q. How to design analogs with improved metabolic stability?

  • Strategies :

  • Bioisosteric Replacement : Substitute the ethyl ester with tert-butyl or trifluoroethyl groups to reduce esterase susceptibility .
  • Piperazine Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance oxidative stability .
    • Experimental Validation :
  • Microsomal Stability Assay : Incubate analogs with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Notes

  • Conflict Resolution : Contradictory spectral interpretations were resolved via multi-technique validation (e.g., NMR + LC-MS) .

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